molecular formula C8H13N3S B1274758 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 590376-67-3

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1274758
M. Wt: 183.28 g/mol
InChI Key: XHQBOBWLBDYQDW-UHFFFAOYSA-N
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Description

The compound 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. Although the specific compound 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is not directly mentioned in the provided papers, the related compounds synthesized and characterized in these studies offer insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the intramolecular cyclization of thiosemicarbazides or the reaction of isothiocyanates with hydrazides. For instance, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved through the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization, yielding the compound with high purity . This method could potentially be adapted for the synthesis of 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and UV-vis spectra, as well as X-ray diffraction. For example, the structure of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one was confirmed using these methods, and the compound was found to be stabilized by intermolecular hydrogen bonds and C-H⋯π interactions . Similarly, the molecular geometry and vibrational frequencies of these compounds can be calculated using computational methods like DFT and HF, which provide theoretical support for the experimental findings .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. For instance, the presence of an allyl group can facilitate reactions such as the thio-aza allyl rearrangement, where the allyl group migrates from sulfur to a nitrogen atom within the triazole ring . This type of reactivity could be relevant to the compound 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, as the allyl group may participate in similar rearrangements or other chemical transformations.

Physical and Chemical Properties Analysis

The physical properties such as melting points and solubility, and chemical properties like corrosion inhibition, are important aspects of 1,2,4-triazole derivatives. For example, the corrosion inhibition properties of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol on mild steel in acidic conditions were studied, showing that the compound forms a protective film on the metal surface, thereby preventing corrosion . These properties are crucial for applications in material science and could be indicative of the behavior of 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol in similar environments.

Scientific Research Applications

  • Antibacterial Agents

    • Application : 1,2,4-triazole compounds are known for their significant antibacterial activity. They are being researched as potential solutions to the global spread of drug resistance in bacteria .
    • Method : The presence of aryl/heteroaryl substituent at C-5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .
    • Results : A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
  • Antifungal Therapy

    • Application : 1,2,4-triazole derivatives are known for their antifungal activities. They have been incorporated into a wide variety of therapeutically important agents available in clinical therapy .
    • Method : The synthesis of these compounds involves reaction with several alkylating agents under microwave (MW) irradiation .
    • Results : The synthesized compounds were screened for their antifungal activities and exhibited prominent results against Gram (+ve) and Gram (-ve) and antifungal activities comparing with the standard drugs .
  • DNA Marker Detection

    • Application : 1H-1,2,4-Triazole-3-thiol was used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .
  • Anticancer Agents

    • Application : 1,2,4-triazole derivatives have been extensively investigated for their therapeutic applications as drugs . There are several drugs incorporating in the structure of 1,2,4-triazole ring which showed anticancer activity .
  • Anti-inflammatory Agents

    • Application : The 1,2,4-triazole ring is known for its anti-inflammatory activity .
  • C-H Arylation

    • Application : The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .
    • Method : A Pd-catalyzed intramolecular C-H functionalization reaction allows access to 1,2,4-triazolophenanthridine .
  • Antiviral Agents

    • Application : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as ribavirin, which is an antiviral .
  • Antidepressant Agents

    • Application : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as trazodone, which is an antidepressant .
  • DNA Marker Detection

    • Application : 1H-1,2,4-Triazole-3-thiol was used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .
  • Antioxidant Agents

    • Application : The mercapto- and thione-substituted 1,2,4-triazole derivatives have been reported as antioxidant agents .
  • Anti-HIV Agents

    • Application : Some heterocycles including 1,2,4-triazole moiety are powerful anti-HIV agents .
  • Antitumor Agents

    • Application : The derivative 5- (pyridin-4yl)-1,2,4-triazole-3-thiones exhibited antitumor activity .

Safety And Hazards

The safety information for “4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-propan-2-yl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-4-5-11-7(6(2)3)9-10-8(11)12/h4,6H,1,5H2,2-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQBOBWLBDYQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391083
Record name 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

CAS RN

590376-67-3
Record name 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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